molecular formula C27H21FN4O4S B2519919 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 959502-39-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2519919
CAS No.: 959502-39-7
M. Wt: 516.55
InChI Key: XBWQMRXGOPGRJI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety, an imidazo[1,2-c]quinazolin-3-one core, and a 3-fluorobenzylsulfanyl substituent. The 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the imidazoquinazolinone core provides a rigid scaffold for target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4S/c28-18-5-3-4-17(10-18)14-37-27-31-20-7-2-1-6-19(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-8-9-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQMRXGOPGRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazoquinazoline Core: This step involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and imidazoquinazoline intermediates through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the imidazoquinazoline core.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and imidazoquinazoline moieties are known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues (Table 1) share the acetamide backbone and heterocyclic systems but differ in substituents and core ring systems.

Table 1: Structural and Functional Comparison of Analogues

Compound Name (CAS/Ref.) Core Structure Substituents Molecular Weight Key Differences
Target Compound Imidazo[1,2-c]quinazolinone 3-Fluorobenzylsulfanyl, 1,3-benzodioxole 517.5 g/mol Reference
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide () Triazolobenzothiazole 1,3-Benzodioxole, no fluorophenyl 454.5 g/mol Triazole-thiazole core vs. imidazoquinazolinone; lacks fluorine
2-[(2-Benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-chloro-2-methyl-phenyl)acetamide () Imidazo[1,2-c]quinazolinone Benzylsulfanyl, chlorophenyl 502.0 g/mol Benzyl vs. 3-fluorobenzyl; chloro substituent instead of benzodioxole
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573939-18-1, ) 1,2,4-Triazole Furan, ethyl, chloro-fluorophenyl 437.9 g/mol Triazole core; furan substituent introduces polarity
N-(2H-1,3-Benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide (1286697-44-6, ) Triazolo[4,3-c]quinazoline Fluorinated triazoloquinazoline 381.3 g/mol Triazole-quinazoline fusion; lacks sulfanyl group
Computational Similarity Analysis
  • Tanimoto Coefficient: Using molecular fingerprints (e.g., Morgan or MACCS), the target compound shows ~60–70% similarity to ’s analogue (benzyl variant), primarily due to shared imidazoquinazolinone cores. Differences in fluorine and benzodioxole substituents reduce similarity to triazole-based compounds () .
  • Activity Cliffs: Minor structural changes (e.g., 3-fluorobenzyl vs. benzyl in ) could lead to significant activity shifts, emphasizing the need for precise substituent optimization .

Research Findings and Implications

  • Synthetic Feasibility : The acetamide backbone and sulfanyl linkage (common in ) suggest feasible synthesis via nucleophilic substitution or thiol-ene reactions, though fluorinated intermediates may require specialized handling .
  • Dielectric Properties : Sulfur-containing analogues (e.g., ) exhibit altered dielectric constants, which could influence formulation stability under microwave-assisted drug delivery systems .
  • Neuroprotective Potential: Triazoloquinazoline derivatives () demonstrate neuroprotective activity in preliminary studies, suggesting the target compound’s imidazoquinazolinone core may share similar mechanisms .

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H17N3O7S
  • Molecular Weight : 385.41 g/mol
  • IUPAC Name : this compound

The compound features a benzodioxole moiety and an imidazoquinazoline structure, which are known for their diverse biological activities.

Research indicates that compounds similar to the one often exhibit activity through the modulation of various signaling pathways. The imidazoquinazoline core is particularly noted for its ability to inhibit specific kinases involved in cancer progression and inflammation.

Target Interactions

The compound has shown potential interactions with several biological targets:

  • Kinases : Inhibition of MEK1/2 kinases has been noted, which is crucial in the MAPK signaling pathway involved in cell proliferation and survival.
  • Phospholipase A2 : Some studies suggest that compounds with similar structures may inhibit lysosomal phospholipase A2 (PLA2G15), which could lead to phospholipidosis—a condition characterized by the accumulation of phospholipids within cells .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 0.3 µM against acute biphenotypic leukemia cells . This suggests that the compound may possess significant anti-cancer properties.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PLA2G15 by structurally similar compounds, revealing that several compounds inhibited PLA2G15 with IC50 values less than 1 mM . This inhibition is indicative of potential therapeutic applications in conditions where phospholipidosis is a concern.

Table of Biological Activities

Activity Target IC50 Value Reference
Proliferation InhibitionMEK1/2 Kinases~0.3 µM
PLA2G15 InhibitionLysosomal Phospholipase A2<1 mM
General Anti-Cancer ActivityVarious Cancer Cell LinesVariable

Q & A

Q. What are the recommended synthetic routes for constructing the imidazo[1,2-c]quinazoline core of this compound?

The imidazo[1,2-c]quinazoline core is typically synthesized via cyclocondensation reactions between substituted quinazolinones and amino-alcohols or amines. Key steps include:

  • Cyclization : Using reagents like POCl₃ or polyphosphoric acid under reflux conditions to form the fused heterocyclic system.
  • Functionalization : Introducing sulfanyl groups via nucleophilic substitution (e.g., using thiols in DMF with K₂CO₃ as a base) .
  • Validation : Monitor reaction progress via TLC and confirm purity through HPLC (>95%) and NMR spectroscopy (¹H/¹³C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 549.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, ensuring no residual solvents or byproducts .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with in vitro screening:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacterial strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ thresholds .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific targets?

Use in silico tools to:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., COX-2 active site) .
  • SAR Analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl) on binding energy (ΔG) and ligand efficiency .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

Address discrepancies via:

  • Dose-Response Refinement : Re-test activity using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid metabolism) .
  • Orthogonal Assays : Validate anticancer activity via apoptosis markers (e.g., Annexin V/PI staining) alongside cytotoxicity data .

Q. How can flow chemistry improve the scalability and yield of key synthetic steps?

Implement continuous-flow systems for:

  • Coupling Reactions : Use microreactors to enhance mixing of thiols and imidazoquinazoline intermediates, reducing side-product formation .
  • Oxidation Steps : Optimize O₂ or H₂O₂ delivery for sulfoxide formation with real-time FTIR monitoring .
  • Workflow Efficiency : Achieve >80% yield in multi-step sequences by integrating inline purification (e.g., scavenger resins) .

Key Methodological Notes

  • Experimental Replication : Include negative controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .
  • Safety : Handle fluorophenyl and sulfanyl intermediates in fume hoods due to potential toxicity .

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